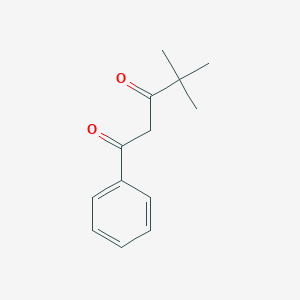

4,4-Dimethyl-1-phenylpentane-1,3-dione

Description

Properties

IUPAC Name |

4,4-dimethyl-1-phenylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORVLKADAZQYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343478 | |

| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13988-67-5 | |

| Record name | 4,4-Dimethyl-1-phenyl-1,3-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13988-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,4-Dimethyl-1-phenylpentane-1,3-dione

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4-dimethyl-1-phenylpentane-1,3-dione, a valuable β-diketone intermediate in organic synthesis and medicinal chemistry. The core of this document focuses on the most prevalent and efficient synthetic route: the crossed Claisen condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a practical and theoretically grounded understanding of this synthesis.

Introduction: The Significance of this compound

This compound, also known as pivaloylacetophenone, is a β-dicarbonyl compound characterized by a phenyl group and a sterically demanding tert-butyl group. Its molecular formula is C₁₃H₁₆O₂ and it has a molecular weight of 204.26 g/mol .[1] The unique electronic and steric properties imparted by these functional groups make it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The 1,3-dione moiety is a privileged scaffold in medicinal chemistry, known for its ability to chelate metals and participate in a wide range of chemical transformations. Understanding its synthesis is fundamental for researchers looking to leverage its synthetic potential.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most direct and classical approach for synthesizing 1,3-diketones is the Claisen condensation.[2][3] Specifically, the synthesis of this compound is achieved via a "crossed" Claisen condensation, which involves two different carbonyl compounds: an ester and a ketone.[4]

Theoretical Foundation and Mechanism

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an enolizable carbonyl compound (in this case, a ketone) and an ester in the presence of a strong base.[5] The reaction proceeds through the following key steps:

-

Enolate Formation : A strong base abstracts an acidic α-proton from the ketone (pinacolone) to form a nucleophilic enolate ion. This is the rate-determining step.

-

Nucleophilic Acyl Substitution : The enolate attacks the electrophilic carbonyl carbon of the ester (ethyl benzoate). This forms a tetrahedral intermediate.

-

Elimination : The tetrahedral intermediate collapses, expelling the alkoxy group (ethoxide) from the ester, which acts as a good leaving group, to form the β-diketone.

-

Deprotonation (Driving Force) : The newly formed β-diketone has a highly acidic proton on the central methylene group (pKa ≈ 11), which is readily removed by the alkoxide base generated in the previous step.[6] This irreversible deprotonation step thermodynamically drives the reaction to completion, necessitating the use of at least a stoichiometric amount of base.[5][7]

-

Protonation : A final acidic workup neutralizes the reaction mixture and protonates the enolate of the β-diketone to yield the final product.[5]

Caption: Figure 1: Mechanism of the Crossed Claisen Condensation

Rationale for Precursor Selection and Reagents

-

Pinacolone (3,3-dimethyl-2-butanone) : This ketone serves as the nucleophilic partner. It possesses acidic α-protons on the methyl group adjacent to the carbonyl, allowing for the formation of the necessary enolate. The bulky tert-butyl group provides steric hindrance that can influence subsequent reactions of the product.

-

Ethyl Benzoate : This ester acts as the electrophilic acylating agent. It lacks α-protons and therefore cannot self-condense, which is a crucial requirement for a high-yield crossed Claisen condensation.[6]

-

Sodium Hydride (NaH) : NaH is an excellent choice of base for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the ketone to form the enolate. The only byproduct is hydrogen gas (H₂), which is non-reactive and easily removed from the system. Other bases like sodium ethoxide can also be used, but may lead to competing side reactions.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Pinacolone (98%+)

-

Ethyl Benzoate (99%+)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup : A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel is assembled. The entire apparatus is flushed with an inert gas (Nitrogen or Argon).

-

Base Preparation : 1.2 equivalents of sodium hydride (60% dispersion in oil) are carefully weighed and transferred to the flask. The mineral oil is removed by washing the NaH with anhydrous hexane under an inert atmosphere, followed by decantation. 150 mL of anhydrous diethyl ether is then added to the flask.

-

Enolate Formation : 1.0 equivalent of pinacolone is dissolved in 50 mL of anhydrous diethyl ether and added dropwise to the stirred suspension of NaH over 30 minutes. The mixture is then gently refluxed for 1 hour to ensure complete formation of the sodium enolate. Evolution of hydrogen gas will be observed.

-

Acylation : 1.1 equivalents of ethyl benzoate, dissolved in 50 mL of anhydrous diethyl ether, are added dropwise to the reaction mixture over 30 minutes. After the addition is complete, the mixture is refluxed for an additional 2-3 hours.

-

Quenching and Work-up : The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 100 mL of 10% aqueous HCl to neutralize the excess base and protonate the product.

-

Extraction : The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether.

-

Washing : The combined organic extracts are washed sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

-

Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless liquid.[1]

Caption: Figure 2: Experimental Synthesis Workflow

Data Summary and Characterization

For a successful synthesis, the following tables provide a summary of typical reaction parameters and the expected physical properties of the product.

Table 1: Key Reaction Parameters

| Parameter | Value/Reagent | Molar Ratio | Notes |

| Ketone | Pinacolone | 1.0 | The limiting reagent. |

| Ester | Ethyl Benzoate | 1.1 | A slight excess ensures complete consumption of the ketone. |

| Base | Sodium Hydride (NaH) | 1.2 | A stoichiometric amount is crucial to drive the equilibrium. |

| Solvent | Anhydrous Diethyl Ether | - | Must be anhydrous to prevent quenching the base. |

| Temperature | Reflux (~35°C) | - | Gentle heating promotes the reaction rate. |

| Reaction Time | 3-4 hours | - | Monitored by TLC until starting material is consumed. |

| Expected Yield | 65-80% | - | Dependent on purity of reagents and anhydrous conditions. |

Table 2: Physical and Spectroscopic Properties of the Product

| Property | Value |

| CAS Number | 13988-67-5[1] |

| Molecular Formula | C₁₃H₁₆O₂[1] |

| Molecular Weight | 204.26 g/mol [1] |

| Appearance | Colorless liquid or viscous liquid[1][8] |

| Boiling Point | ~110-115 °C at reduced pressure |

| Refractive Index | 1.5590-1.5620 @ 20°C[8] |

| ¹H NMR | Expect signals for t-butyl protons, methylene protons, and aromatic protons. |

| ¹³C NMR | Expect signals for carbonyl carbons, aliphatic carbons, and aromatic carbons. |

| IR (cm⁻¹) | Strong C=O stretching bands (~1600-1750 cm⁻¹), C-H and C=C (aromatic) bands. |

Safety Considerations

-

Sodium Hydride : Highly flammable and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. The mineral oil should be removed with a high-boiling, non-polar solvent like hexane.

-

Diethyl Ether : Extremely flammable with a low boiling point and high vapor pressure. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Acids : Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

General : Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is reliably achieved through the crossed Claisen condensation of pinacolone and ethyl benzoate. The success of this procedure hinges on three critical factors: the use of a non-enolizable ester, the application of a strong, non-nucleophilic base in stoichiometric amounts, and the maintenance of strictly anhydrous reaction conditions. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for a wide array of applications in chemical and pharmaceutical development.

References

-

MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Wikipedia. Retrieved from [Link]

-

Chemsrc. (2025, August 24). This compound | CAS#:13988-67-5. Chemsrc. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 4,4-dimethyl-1-phenyl-3-pentanone. ChemSynthesis. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Organic Chemistry Portal. Retrieved from [Link]

-

YouTube. (2025, March 23). Synthesis of a Complex Ketone from Ethyl Acetate. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2025, October 14). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). Recent Developments in the Synthesis of β-Diketones. PubMed Central - NIH. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Claisen condensation for 1-Benzoylpinacolone synthesis

An In-depth Technical Guide on the Claisen Condensation for the Synthesis of 1-Benzoylpinacolone

Abstract

The Claisen condensation stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This guide provides a detailed technical overview of the crossed Claisen condensation for the synthesis of 1-benzoylpinacolone (1-phenyl-4,4-dimethyl-1,3-pentanedione), a sterically hindered β-diketone. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this classic yet versatile transformation.

Introduction: The Significance of β-Diketones

β-Diketones (or 1,3-diketones) are invaluable structural motifs in organic chemistry.[1] Their unique keto-enol tautomerism governs their reactivity and utility as versatile intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and heterocyclic systems. The synthesis of these structures is, therefore, an area of significant interest.[1] The Claisen condensation, a base-catalyzed reaction between an ester and an enolizable carbonyl compound, is one of the most classical and reliable methods for preparing β-diketones.[2][3]

This guide focuses on the synthesis of 1-benzoylpinacolone, a compound featuring a bulky tert-butyl group, which presents unique steric challenges. The successful synthesis relies on a "crossed" or "mixed" Claisen condensation, where a ketone enolate reacts with a non-enolizable ester.[4][5]

The Claisen Condensation: Mechanistic Principles

The Claisen condensation is fundamentally a nucleophilic acyl substitution reaction.[6][7] The reaction between a ketone (pinacolone) and an ester (methyl benzoate) to form a β-diketone (1-benzoylpinacolone) proceeds through several key steps, which are crucial to understand for process optimization.

Enolate Formation: The Critical First Step

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base.[8] Pinacolone has acidic α-protons that can be removed to form a nucleophilic enolate ion. The choice of base is paramount. While alkoxide bases are common, for a crossed condensation between a ketone and an ester, a strong, non-nucleophilic base like sodium hydride (NaH) is often superior.[5][9][10] NaH deprotonates the ketone irreversibly, forming the sodium enolate and hydrogen gas, which shifts the equilibrium forward.[10]

Nucleophilic Attack and Tetrahedral Intermediate

The newly formed pinacolone enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester (methyl benzoate).[4][11] This step forms a tetrahedral intermediate. Methyl benzoate is an excellent electrophile in this context because it lacks α-hydrogens and thus cannot self-condense.[12][13]

Elimination and Product Formation

The tetrahedral intermediate is unstable and collapses by eliminating the alkoxy group (methoxide, in this case), which is a competent leaving group.[3][11] This step regenerates the carbonyl and forms the desired β-diketone product.

The Thermodynamic Driving Force

The final product, 1-benzoylpinacolone, possesses a highly acidic methylene group flanked by two carbonyls (pKa ≈ 9-11).[7] The methoxide ion generated in the previous step is a strong enough base to deprotonate the β-diketone, forming a highly resonance-stabilized enolate anion.[3][14] This final, essentially irreversible acid-base reaction is the thermodynamic driving force that pulls the entire reaction equilibrium to the product side, ensuring a high yield.[5][15] A final acidic workup is required to neutralize this enolate and isolate the neutral β-diketone product.[16][17]

Synthesis of 1-Benzoylpinacolone: An Optimized Protocol

The following protocol details a robust method for the synthesis of 1-benzoylpinacolone. The causality behind each choice of reagent and condition is explained to provide a deeper understanding of the process.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Purpose |

| Pinacolone | 100.16 | 1.0 | 50 | 5.01 g (5.96 mL) | Enolizable Ketone (Nucleophile) |

| Methyl Benzoate | 136.15 | 1.1 | 55 | 7.49 g (6.87 mL) | Non-enolizable Ester (Electrophile) |

| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 1.2 | 60 | 2.40 g | Strong Base |

| Anhydrous Diethyl Ether | 74.12 | - | - | 200 mL | Anhydrous Solvent |

| 1 M Hydrochloric Acid | 36.46 | - | - | ~100 mL | Quenching/Acidic Workup |

| Saturated NaCl (Brine) | - | - | - | 50 mL | Washing |

| Anhydrous MgSO₄ | 120.37 | - | - | ~5 g | Drying Agent |

Experimental Workflow

Step-by-Step Methodology

-

Preparation : A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. The entire apparatus must be flame-dried to ensure anhydrous conditions.

-

Base Suspension : Under a positive flow of nitrogen, sodium hydride (2.40 g, 60 mmol) is carefully added to the flask. Anhydrous diethyl ether (100 mL) is added to create a slurry.

-

Causality: An inert, anhydrous atmosphere is critical as NaH reacts violently with water.[10] Diethyl ether is a suitable aprotic solvent that will not interfere with the enolate.

-

-

Enolate Formation : Pinacolone (5.96 mL, 50 mmol) is dissolved in 25 mL of anhydrous diethyl ether and added to the dropping funnel. This solution is added dropwise to the stirred NaH slurry over 30 minutes. The mixture is then stirred at room temperature for 1 hour.

-

Causality: Slow addition controls the evolution of hydrogen gas. The subsequent stirring period ensures complete formation of the sodium enolate of pinacolone.

-

-

Condensation Reaction : Methyl benzoate (6.87 mL, 55 mmol) is dissolved in 25 mL of anhydrous diethyl ether and added to the dropping funnel. This solution is added dropwise to the reaction mixture. After the addition is complete, the mixture is heated to a gentle reflux for 4-6 hours.

-

Causality: A slight excess of the ester ensures the complete consumption of the more valuable ketone enolate. Refluxing provides the necessary activation energy for the condensation. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Workup : The reaction flask is cooled in an ice bath to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the aqueous layer is acidic.

-

Causality: The acidic workup neutralizes any remaining base and protonates the product enolate to yield the final neutral β-diketone.[18] This must be done slowly and at a low temperature to control the exothermic neutralization.

-

-

Extraction and Isolation : The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Causality: Extraction isolates the product from the aqueous phase. Washing removes acidic impurities and residual water.

-

-

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1-benzoylpinacolone.

-

Causality: Purification is necessary to remove unreacted starting materials and any side products. For β-diketones, purification can sometimes be achieved by forming a copper(II) chelate, isolating it, and then decomposing it to recover the pure product.[1]

-

Potential Side Reactions and Troubleshooting

-

Self-Condensation of Pinacolone : While the Claisen condensation is the desired pathway, a competing aldol condensation between two molecules of pinacolone is possible. Using a strong, non-nucleophilic base like NaH and adding the ester promptly after enolate formation helps to minimize this side reaction.

-

Ester Saponification : If any water is present, the base can hydrolyze the methyl benzoate to sodium benzoate, which is unreactive under these conditions.[6] This underscores the importance of strictly anhydrous conditions.

-

Incomplete Reaction : If the reaction stalls, it may be due to impure reagents or an insufficient amount of base. Using a slight excess of a strong base like NaH helps drive the reaction to completion.[5]

Conclusion

The crossed Claisen condensation is a powerful and efficient method for the synthesis of β-diketones like 1-benzoylpinacolone. A thorough understanding of the reaction mechanism, particularly the critical role of the base and the thermodynamic driving force of the final deprotonation, is essential for success. By carefully controlling reaction parameters such as reagent stoichiometry, temperature, and anhydrous conditions, this synthesis can be reliably performed to achieve high yields of the desired product, providing a valuable intermediate for further synthetic applications.

References

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

Rocchetti, L., & Rencurosi, A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4969. Retrieved from [Link]

-

Fiveable. (n.d.). Sodium Hydride. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Sodium hydride. Retrieved from [Link]

-

Química Organica.org. (n.d.). Review of Claisen condensation. Retrieved from [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

-

Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

-

Oregon State University. (n.d.). The Claisen Condensation. Retrieved from [Link]

-

Fiveable. (n.d.). Mixed Claisen Condensations. Retrieved from [Link]

-

Chemistry university. (2021). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Retrieved from [Link]

-

Adams, J. T., & Hauser, C. R. (1944). Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society, 66(7), 1220–1222. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

ResearchGate. (2021). Applications of Claisen condensations in total synthesis of natural products. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

-

ChemicalDesk.Com. (2013). Claisen Condensation. Retrieved from [Link]

-

SciELO. (2016). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

-

Bhanage, B. M., et al. (2007). Synthesis of Sterically Hindered 1,3‐Diketones. Synthetic Communications, 37(23), 4111-4115. Retrieved from [Link]

-

JoVE. (2025). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]

-

Warren, S., & Wyatt, P. (2025). The Claisen ester disconnection: a 1,3-diO relationship needing two carbonyl groups. Oxford University Press. Retrieved from [Link]

-

NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

-

Scribd. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Pentanedione, 1-(4-fluorophenyl)-4,4-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-1,4-pentanedione. Retrieved from [Link]

Sources

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Claisen condensation [quimicaorganica.org]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. fiveable.me [fiveable.me]

- 10. Sodium hydride - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]

- 13. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

4,4-Dimethyl-1-phenylpentane-1,3-dione reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanisms of 4,4-Dimethyl-1-phenylpentane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a β-dicarbonyl compound, serves as a versatile intermediate in organic synthesis. Its reactivity is fundamentally governed by the intricate interplay of its keto and enol tautomers. This guide provides a comprehensive exploration of the core reaction mechanisms associated with this molecule, including its synthesis via Claisen condensation, the dynamics of its keto-enol tautomerism under both acidic and basic conditions, and its subsequent functionalization through alkylation and cleavage reactions. Each mechanistic step is elucidated with an emphasis on the underlying chemical principles and experimental considerations critical for laboratory applications. Detailed experimental protocols and spectroscopic analysis techniques are provided to ensure practical utility for researchers in the field.

Introduction: The Chemical Versatility of a β-Diketone

β-Dicarbonyl compounds are a cornerstone of modern organic synthesis, prized for the unique reactivity conferred by the acidic proton at the α-carbon situated between the two carbonyl groups. This compound, with its characteristic phenyl and bulky tert-butyl substituents, presents an interesting case study in steric and electronic effects on reactivity. Understanding its fundamental reaction mechanisms is paramount for its effective utilization in the synthesis of more complex molecules, including potential pharmaceutical agents. This document will delve into the synthesis and key transformations of this molecule, providing both theoretical understanding and practical guidance.

The Foundation of Reactivity: Keto-Enol Tautomerism

The most critical aspect governing the reactivity of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[1] Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond.[2] The equilibrium position is highly sensitive to the solvent environment.[3]

The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, making it a significant contributor to the overall equilibrium.[1][2]

Base-Catalyzed Enolization

Under basic conditions, an enolate is formed as an intermediate. A base removes the acidic α-proton to yield a resonance-stabilized enolate anion.[4][5] Subsequent protonation of the enolate oxygen by a protic solvent or a weak acid yields the enol.[2][6]

Caption: Base-catalyzed keto-enol tautomerism mechanism.

Acid-Catalyzed Enolization

In an acidic medium, the reaction is initiated by the protonation of one of the carbonyl oxygens, which increases the acidity of the α-proton. A weak base, such as the solvent, can then remove the α-proton to form the enol.[7][8]

Caption: Acid-catalyzed keto-enol tautomerism mechanism.

Synthesis: The Claisen Condensation

The most common and efficient method for the synthesis of β-diketones is the Claisen condensation.[9] For this compound, this involves the reaction between an ester of pivalic acid (e.g., methyl pivalate) and acetophenone in the presence of a strong base, such as sodium ethoxide or sodium hydride.[9][10]

The mechanism proceeds as follows:

-

Enolate Formation: The base abstracts an α-proton from acetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pivalate ester.

-

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-diketone.

-

Deprotonation: The resulting β-diketone is more acidic than the starting ketone and is deprotonated by the alkoxide, driving the reaction to completion.

-

Protonation: A final acidic workup protonates the enolate to yield the final product.

Caption: Claisen condensation for synthesis.

Key Reactions and Mechanisms

Alkylation of the α-Carbon

The acidic α-proton of this compound can be readily removed by a base to form a nucleophilic enolate.[11] This enolate can then undergo an S(_N)2 reaction with an alkyl halide to form a C-alkylated product.[12][13] The choice of base and solvent is crucial to control the extent of enolate formation and prevent side reactions.

Caption: Mechanism of α-alkylation.

Cleavage of the Carbon-Carbon Bond

β-Diketones can undergo cleavage of the C-C bond between the carbonyl carbons under certain conditions, such as strong alkaline hydrolysis.[14][15] This retro-Claisen type reaction involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by the cleavage of the C-C bond.

Experimental Protocols and Data

Protocol for Synthesis via Claisen Condensation

Materials:

-

Acetophenone

-

Methyl pivalate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride.

-

Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil.

-

Add fresh anhydrous diethyl ether to the flask.

-

Add a solution of acetophenone and methyl pivalate in anhydrous diethyl ether dropwise to the stirred suspension of sodium hydride.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench with 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Analysis of Tautomerism

The ratio of keto to enol tautomers can be determined using ¹H NMR spectroscopy.[16][17] The distinct signals for the protons in each tautomer allow for their quantification by integration.

| Tautomer | Characteristic ¹H NMR Signals (in CDCl₃, δ ppm) |

| Keto | ~2.2 (s, 2H, -CH₂-) |

| Enol | ~6.0 (s, 1H, vinyl H), ~16.0 (s, 1H, enolic OH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by its keto-enol tautomerism. A thorough understanding of its synthesis via Claisen condensation and its subsequent reactions, such as alkylation and cleavage, is essential for its effective application in the development of new chemical entities. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this and related β-dicarbonyl compounds.

References

-

Heasley, B. H. (2011). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Biochemical Society Transactions, 39(4), 1104-1110. [Link]

-

Heasley, B. H. (n.d.). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Portland Press. Retrieved from [Link]

-

Pearson, R. G., & Mayerle, E. A. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Journal of the American Chemical Society, 73(1), 926-930. [Link]

-

University of Liverpool. (n.d.). Alkylation of β-dicarbonyl compounds. University of Liverpool. Retrieved from [Link]

-

Pukanic, G. W., & Forsen, S. (1969). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 47(1), 167-173. [Link]

-

Chemistry 3. (2014, August 1). Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). YouTube. [Link]

-

Pearson, R. G. (1951). Mechanism of the Hydrolytic Cleavage of Carbon—Carbon Bonds. I. Alkaline Hydrolysis of β-Diketones. Scilit. [Link]

-

University of Illinois Springfield. (n.d.). CH 18: ENOLATES:NOTES. University of Illinois Springfield. Retrieved from [Link]

-

Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. (2020, July 9). YouTube. [Link]

-

Sasmal, S., et al. (2022). Keto-enol tautomerism of β-diketone. ResearchGate. [Link]

-

Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 49(12), 812. [Link]

-

Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. [Link]

-

Química Organica.org. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Organica.org. Retrieved from [Link]

-

Reaction mechanism of diketone cleavage by Dke1. (n.d.). ResearchGate. Retrieved from [Link]

-

Cadierno, V., et al. (2013). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Catalysis Science & Technology, 3(7), 1946-1955. [Link]

-

ChemTube3D. (n.d.). Base catalysed enolate formation (Enolization). ChemTube3D. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

LibreTexts Chemistry. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. LibreTexts Chemistry. [Link]

-

MJD chemistry. (2021, April 17). Mechanism of base catalyzed enolization | Chemistry of enolate ion and enol. YouTube. [Link]

-

LibreTexts Chemistry. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. LibreTexts Chemistry. [Link]

-

Organic Chemistry Explained. (2021, March 12). Organic Chemistry - Enols and Enolates Part I. YouTube. [Link]

-

Nickon, A., & Lambert, J. L. (1962). On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones. Journal of the American Chemical Society, 84(23), 4604-4609. [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 5). 3.6: Keto-Enol Tautomerism. LibreTexts Chemistry. [Link]

-

UBC Library Open Collections. (n.d.). general acid and general base catalysis of the enolization of acetone. an extensive study. UBC Library Open Collections. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen-Kondensation. ResearchGate. Retrieved from [Link]

-

Al-Hussaini, A. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 263-269. [Link]

-

LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. LibreTexts Chemistry. [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). 4,4-Dimethyl-1-phenylpentan-1-one. PubChem. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism. YouTube. [Link]

-

PubChem. (n.d.). 4,4-Dimethyl-1-phenylpent-1-en-3-one. PubChem. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 5. chemtube3d.com [chemtube3d.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound | CAS#:13988-67-5 | Chemsrc [chemsrc.com]

- 11. Alkylation of β-dicarbonyl compounds [ns1.almerja.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scilit.com [scilit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

An In-depth Technical Guide to 4,4-Dimethyl-1-phenylpentane-1,3-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1-phenylpentane-1,3-dione, also known as benzoylpivaloylmethane, is a β-dicarbonyl compound that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of a bulky tert-butyl group, impart specific reactivity and properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed examination of its synthesis, and an exploration of its applications as a precursor to bioactive heterocyclic compounds.

I. Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13988-67-5 | [2][3] |

| Molecular Formula | C₁₃H₁₆O₂ | [2][3] |

| Molecular Weight | 204.26 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 127-128 °C at 2 mmHg298.7 °C at 760 mmHg | [4] |

| Density | 1.024 g/mL | [5] |

| Refractive Index | 1.559 | [5] |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane. | |

| Stability | Stable under normal conditions. Combustible and incompatible with strong oxidizing agents. | [1] |

II. Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the 1,3-dicarbonyl moiety. This functional group arrangement leads to several key chemical characteristics.

Keto-Enol Tautomerism

A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group and the phenyl ring. This equilibrium is a critical aspect of its reactivity, as the enolate anion is a key intermediate in many of its synthetic transformations.

Caption: Keto-enol tautomerism of this compound.

III. Synthesis

The primary and most efficient method for the synthesis of this compound is the Claisen condensation .[6][7] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this specific β-diketone, the reactants are typically an ester of pivalic acid (e.g., ethyl pivalate or methyl pivalate) and acetophenone.[8]

Reaction Mechanism: Claisen Condensation

The mechanism proceeds through the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the pivalate ester. Subsequent elimination of an alkoxide leads to the formation of the β-diketone.

Caption: Generalized workflow for the Claisen condensation synthesis.

Experimental Protocol: Synthesis via Claisen Condensation

The following is a representative, field-proven protocol for the synthesis of this compound. This protocol is based on established principles of the Claisen condensation for β-diketone synthesis.[1][6]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl pivalate

-

Acetophenone

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous diethyl ether is added to the flask.

-

Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen evolution ceases.

-

Condensation: The reaction mixture is cooled again to 0 °C, and a solution of ethyl pivalate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then poured cautiously into a beaker containing ice. The resulting mixture is acidified to pH ~5 with 10% HCl. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

IV. Spectroscopic Data

While experimental spectra are proprietary to their respective databases, the following represents the expected spectroscopic characteristics for this compound based on its structure and data for analogous compounds.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the methylene protons flanked by the two carbonyl groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. In the enol form, the methylene signal would be replaced by a vinyl proton signal and a broad signal for the enolic hydroxyl proton.

-

¹³C NMR: The spectrum would display signals for the two distinct carbonyl carbons, the methylene carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the phenyl ring.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum of the keto-enol mixture would exhibit characteristic C=O stretching vibrations for the ketone and enone functionalities. A broad O-H stretch would also be present due to the enol tautomer. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would also be observed.

V. Applications in Research and Drug Development

β-Diketones are highly valuable precursors in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[10] this compound, with its specific substitution pattern, offers a scaffold for the creation of novel molecules with potential therapeutic applications.

Synthesis of Bioactive Heterocycles

The 1,3-dicarbonyl moiety of this compound is an ideal electrophilic substrate for condensation reactions with dinucleophiles to form five- and six-membered heterocyclic rings.

-

Pyrazoles: Reaction with hydrazine and its derivatives yields pyrazoles.[11] Pyrazole-containing compounds are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][12] The bulky tert-butyl group from the diketone can influence the pharmacokinetic properties of the resulting pyrazole derivatives.

-

Isoxazoles: Condensation with hydroxylamine leads to the formation of isoxazoles. Isoxazole derivatives are also prominent in medicinal chemistry, with applications as antibiotics and anti-inflammatory agents.

Caption: Synthetic utility as a precursor to bioactive heterocycles.

The development of novel antimicrobial agents is a critical area of research, and the synthesis of pyrazole derivatives from readily available β-diketones represents a promising strategy for addressing antibiotic resistance.[2]

VI. Conclusion

This compound is a valuable and versatile synthetic intermediate with well-defined physical and chemical properties. Its synthesis via the Claisen condensation is a robust and scalable method. The true potential of this compound lies in its application as a scaffold for the construction of diverse heterocyclic systems, particularly pyrazoles and isoxazoles, which are of significant interest in the field of drug discovery and development. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique properties of this compound in their synthetic endeavors.

VII. References

-

Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. PubMed. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria. PMC. (URL: [Link])

-

New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (URL: [Link])

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC. (URL: [Link])

-

Claisen Condensation. Organic Chemistry Portal. (URL: [Link])

-

4,4-Dimethyl-1-phenylpentan-1-one | C13H18O | CID 641332. PubChem. (URL: [Link])

-

This compound. Stenutz. (URL: [Link])

-

This compound | CAS#:13988-67-5. Chemsrc. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound [stenutz.eu]

- 6. fiveable.me [fiveable.me]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. This compound | CAS#:13988-67-5 | Chemsrc [chemsrc.com]

- 9. 4,4-Dimethyl-1-phenylpentan-1-one | C13H18O | CID 641332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4-Dimethyl-1-phenylpentane-1,3-dione

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure and dynamics of organic compounds.[1] This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 4,4-Dimethyl-1-phenylpentane-1,3-dione, a β-diketone featuring both phenyl and tert-butyl functionalities.[2][3]

A critical aspect governing the NMR analysis of β-dicarbonyl compounds is the phenomenon of keto-enol tautomerism.[4][5] In solution, this compound does not exist as a single species but as a dynamic equilibrium between its diketo form and a more stable, conjugated enol form. This equilibrium is stabilized by factors such as intramolecular hydrogen bonding and extended π-system conjugation.[4] The interconversion between these tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both forms in the spectrum.[5][6] The position of this equilibrium is often sensitive to the solvent used, with different solvents potentially favoring one tautomer over the other.[5][7]

This document will dissect the predicted spectral features of each tautomer, explain the causality behind the expected chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-quality NMR data for this molecule.

The Keto-Enol Equilibrium

The fundamental equilibrium for this compound involves the migration of the α-proton between the two carbonyl groups, resulting in the formation of a hydrogen-bonded, six-membered ring in the enol tautomer. This process is illustrated below.

Caption: Keto-Enol equilibrium in this compound.

Part 1: Analysis of the ¹H NMR Spectrum

The proton NMR spectrum will be a composite, displaying separate sets of signals for the diketo and enol forms. The relative integrals of these signals provide a direct measure of the equilibrium constant (Keq) under the specific analytical conditions.[4][6]

Predicted Signals for the Diketo Tautomer

-

Phenyl Protons (C₆H₅-, H-a, H-b, H-c): These protons will appear in the aromatic region, typically between δ 7.4-8.0 ppm . The two protons ortho to the electron-withdrawing carbonyl group (H-a) will be the most deshielded and are expected to appear as a multiplet (often a doublet of doublets) furthest downfield. The meta (H-b) and para (H-c) protons will appear as a more complex multiplet at a slightly higher field.

-

Methylene Protons (-CH₂-, H-d): This is a key diagnostic signal for the diketo form. These α-protons are situated between two carbonyl groups, leading to significant deshielding. A sharp singlet is expected around δ 3.5-4.5 ppm .[5] Its integration value of 2H is characteristic.

-

tert-Butyl Protons (-C(CH₃)₃, H-e): The nine equivalent protons of the tert-butyl group will produce a sharp singlet at a much higher field, anticipated around δ 1.1-1.3 ppm , due to the shielding effect of the sp³ carbon.

Predicted Signals for the Enol Tautomer

-

Enolic Proton (-OH, H-f): This proton is involved in a strong intramolecular hydrogen bond, which dramatically deshields it. A broad singlet is expected far downfield, typically in the δ 15-17 ppm range. Its chemical shift can be sensitive to concentration and temperature.

-

Phenyl Protons (C₆H₅-, H-a', H-b', H-c'): Similar to the keto form, these will appear as multiplets in the δ 7.4-8.0 ppm region. The electronic environment is slightly different due to conjugation in the enol system, which may cause minor shifts compared to the diketo signals.

-

Vinyl Proton (=CH-, H-g): The appearance of this signal is definitive proof of the enol form. It is a singlet found in the olefinic region, typically between δ 5.5-6.5 ppm .[5]

-

tert-Butyl Protons (-C(CH₃)₃, H-h): The nine protons of the tert-butyl group in the enol form will also appear as a sharp singlet, expected around δ 1.1-1.3 ppm . Its chemical shift will be subtly different from that of the diketo form, often appearing slightly upfield.

Summary of Predicted ¹H NMR Data

| Assignment | Tautomer | Label | Predicted δ (ppm) | Multiplicity | Integration |

| Phenyl (ortho) | Diketo | H-a | ~7.8-8.0 | Multiplet | 2H |

| Phenyl (meta, para) | Diketo | H-b, H-c | ~7.4-7.6 | Multiplet | 3H |

| Methylene | Diketo | H-d | ~3.5-4.5 | Singlet | 2H |

| tert-Butyl | Diketo | H-e | ~1.1-1.3 | Singlet | 9H |

| Enolic OH | Enol | H-f | ~15-17 | Broad Singlet | 1H |

| Phenyl (ortho) | Enol | H-a' | ~7.8-8.0 | Multiplet | 2H |

| Phenyl (meta, para) | Enol | H-b', H-c' | ~7.4-7.6 | Multiplet | 3H |

| Vinyl | Enol | H-g | ~5.5-6.5 | Singlet | 1H |

| tert-Butyl | Enol | H-h | ~1.1-1.3 | Singlet | 9H |

Part 2: Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show a single peak for each chemically non-equivalent carbon atom.[8][9] This provides a carbon "fingerprint" for each tautomer present in the solution.

Predicted Signals for the Diketo Tautomer

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region of the spectrum (δ 190-210 ppm ).[8][10] The pivaloyl carbonyl (adjacent to the tert-butyl group) will likely be further downfield than the benzoyl carbonyl.

-

Phenyl Carbons (C₆H₅-): Four signals are anticipated in the aromatic region (δ 125-140 ppm ). These correspond to the ipso-carbon (attached to the carbonyl group), two ortho-, two meta-, and one para-carbon.

-

Methylene Carbon (-CH₂-): The α-carbon will appear as a single peak around δ 45-55 ppm .

-

tert-Butyl Carbons (-C(CH₃)₃): Two signals are expected for this group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Predicted Signals for the Enol Tautomer

-

Carbonyl & Enol Carbons (C=O, =C-O): The enol system will display three distinct signals in the downfield region. One will correspond to the remaining ketone carbonyl (~δ 190-200 ppm ), while the two enolic carbons will appear at different shifts. The carbon bonded to the oxygen (=C-OH) is typically more deshielded than the other vinyl carbon (=C-H), with signals appearing in the δ 95-185 ppm range.

-

Phenyl Carbons (C₆H₅-): Four signals, similar in range to the diketo form (δ 125-140 ppm ), but with slightly altered chemical shifts due to the different conjugation pathway.

-

tert-Butyl Carbons (-C(CH₃)₃): Two signals, one quaternary and one methyl, with chemical shifts slightly different from their diketo counterparts.

Summary of Predicted ¹³C NMR Data

| Assignment | Tautomer | Predicted δ (ppm) |

| Carbonyls (2C) | Diketo | ~190-210 |

| Phenyl (4 signals) | Diketo | ~125-140 |

| Methylene (-CH₂-) | Diketo | ~45-55 |

| tert-Butyl (Quaternary C) | Diketo | ~40-50 |

| tert-Butyl (Methyl C) | Diketo | ~25-30 |

| Carbonyl & Enol (3C) | Enol | ~95-200 |

| Phenyl (4 signals) | Enol | ~125-140 |

| tert-Butyl (Quaternary C) | Enol | ~40-50 |

| tert-Butyl (Methyl C) | Enol | ~25-30 |

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data. The following workflow is recommended for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh the sample. For ¹H NMR, 1-5 mg is sufficient; for ¹³C NMR, 15-25 mg is recommended to achieve good signal-to-noise in a reasonable time.[11]

-

Select an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Note that the choice of solvent will directly influence the keto-enol equilibrium.[5][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent inside a clean, dry 5 mm NMR tube.[11]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup and Calibration:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

-

Locking: Establish a field-frequency lock using the deuterium signal from the solvent. This step is crucial for maintaining magnetic field stability during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and distortion.[11]

-

Tuning and Matching: Tune the probe to the correct frequency for the nucleus being observed (¹H or ¹³C) and match the impedance to 50 Ω to ensure efficient power transfer.

-

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Calibrate the 90° pulse width.

-

Set the spectral width to cover the expected range of signals (e.g., -2 to 18 ppm).

-

Set an appropriate relaxation delay (d1), typically 1-5 seconds, to allow for full magnetization recovery between scans.

-

Acquire the data using a suitable number of scans (e.g., 8-16) to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with broadband proton decoupling.[9]

-

Calibrate the ¹³C 90° pulse width.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0 to 220 ppm).

-

Use a relaxation delay (d1) of at least 2 seconds.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 256 to 1024 or more) will be required.[12]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction (zero- and first-order) to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to obtain a flat spectral baseline.

-

Reference the spectrum. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to δ 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios and the keto:enol ratio.

-

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive NMR analysis of this compound provides a textbook example of structural elucidation for a molecule existing in a tautomeric equilibrium. The ¹H NMR spectrum offers quantitative information on the keto-enol ratio through integration, while both ¹H and ¹³C spectra provide definitive fingerprints for each form. By carefully analyzing the chemical shifts, multiplicities, and presence of characteristic signals—such as the methylene protons in the keto form and the vinyl and enolic protons in the enol form—a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform and interpret these critical experiments.

References

-

Title: NMR Protocols and Methods | Springer Nature Experiments. Source: Springer Nature. URL: [Link]

-

Title: An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Source: Wiley Online Library. URL: [Link]

-

Title: Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. Source: ACS Publications. URL: [Link]

-

Title: Lecture 13: Experimental Methods. Source: Harvard University. URL: [Link]

-

Title: Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Source: University of Wyoming. URL: [Link]

-

Title: EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Source: University of Colorado Boulder. URL: [Link]

-

Title: EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Source: ASU Core Research Facilities. URL: [Link]

-

Title: NMR: Experimental. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Basics of NMR Spectroscopy. Source: UConn Health. URL: [Link]

-

Title: 13C NMR Chemical Shift Table. Source: Unknown. URL: [Link]

-

Title: 13C Carbon NMR Spectroscopy. Source: Chemistry Steps. URL: [Link]

-

Title: 19.5: Carbon-13 NMR. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Source: Compound Interest. URL: [Link]

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. uwyo.edu [uwyo.edu]

- 12. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Keto-enol Tautomerism in 4,4-Dimethyl-1-phenylpentane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between a ketone or aldehyde and its corresponding enol form. This phenomenon is particularly pronounced in β-dicarbonyl compounds, where the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation. This guide provides a comprehensive examination of the keto-enol tautomerism in 4,4-Dimethyl-1-phenylpentane-1,3-dione, a β-diketone with distinct structural features. We will delve into the structural influences on its tautomeric equilibrium, present detailed experimental protocols for its characterization using spectroscopic techniques, and discuss the implications of this tautomerism in the context of chemical reactivity and drug development.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons between a carbonyl compound and its enol counterpart. The equilibrium between the keto and enol forms is influenced by several factors, including the structure of the compound, solvent polarity, and temperature.[1]

In acyclic β-dicarbonyl compounds, the enol form is often favored due to the formation of a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. This chelation, along with the conjugation of the C=C double bond with the remaining carbonyl group, significantly stabilizes the enol tautomer.[2][3]

Structural Analysis of this compound

This compound is a β-diketone characterized by a phenyl group attached to one carbonyl carbon and a bulky tert-butyl group (4,4-dimethyl) adjacent to the other carbonyl. These structural features play a crucial role in determining the position of the keto-enol equilibrium.

-

Phenyl Group: The phenyl group, being an electron-withdrawing group, increases the acidity of the α-protons, thereby favoring enolization.

-

Tert-butyl Group: The sterically demanding tert-butyl group can influence the planarity of the enol form and may affect the strength of the intramolecular hydrogen bond.

The interplay of these electronic and steric factors makes this compound an interesting case study for understanding the nuances of tautomeric equilibria.

The Tautomeric Equilibrium

The keto-enol equilibrium for this compound is depicted below. The enol form can exist as two different geometric isomers with respect to the C=C double bond, but the isomer with the intramolecular hydrogen bond is significantly more stable.

Caption: Keto-enol equilibrium of this compound.

Experimental Characterization of Tautomerism

The quantification of the keto-enol equilibrium is readily achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful and widely used method for determining the ratio of keto and enol tautomers in solution.[1][4] The tautomeric equilibrium is typically slow on the NMR timescale, resulting in distinct sets of signals for each form.[2]

Key ¹H NMR Signals:

| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH₂ | ~3.5-4.0 | Singlet |

| Enol | Vinylic CH | ~5.5-6.5 | Singlet |

| Enol | Enolic OH | ~15-17 | Broad Singlet |

The relative amounts of the keto and enol forms can be determined by integrating the areas of their characteristic proton signals.[5]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, benzene-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integration and Quantification: Integrate the signals corresponding to the α-methylene protons of the keto form and the vinylic proton of the enol form. Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(Vinylic H) / (Integral(Vinylic H) + (Integral(α-CH₂) / 2))] * 100

Caption: Workflow for NMR-based quantification of keto-enol tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in both tautomers.[6]

Characteristic IR Absorptions:

| Tautomer | Functional Group | Wavenumber (cm⁻¹) | Description |

| Keto | C=O (non-conjugated) | ~1730-1710 | Strong |

| Keto | C=O (conjugated to phenyl) | ~1690-1670 | Strong |

| Enol | C=O (conjugated, H-bonded) | ~1640-1580 | Strong, broad |

| Enol | C=C | ~1580-1540 | Medium to strong |

| Enol | O-H (intramolecular H-bond) | ~3200-2500 | Very broad |

The presence of a broad O-H stretch and a lower frequency C=O stretch in the IR spectrum is indicative of the enol form.[3][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria.[8] The conjugated system of the enol tautomer results in a characteristic absorption band at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).[9] The position and intensity of these absorption bands can be influenced by the solvent.[10]

Influence of Solvents on the Tautomeric Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium.[11][12]

-

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In nonpolar solvents, the enol form is generally favored. These solvents do not significantly interact with either tautomer, allowing the stabilizing effect of the intramolecular hydrogen bond in the enol to dominate.[13]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[2]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, often favoring the more polar keto tautomer by disrupting the internal hydrogen bond of the enol.[13]

Generally, for many β-dicarbonyls, an increase in solvent polarity shifts the equilibrium towards the keto form, a trend often referred to as Meyer's rule.[1] However, the relative polarity of the keto and enol tautomers can be complex and is not always straightforward.[2][12]

Table 1: Hypothetical Tautomeric Composition in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol Form (Illustrative) |

| Hexane | 1.9 | 95 |

| Chloroform | 4.8 | 85 |

| Acetone | 20.7 | 60 |

| Methanol | 32.7 | 40 |

| Water | 80.1 | 20 |

Implications in Drug Development and Synthesis

The tautomeric state of a molecule can significantly impact its physicochemical properties and biological activity.

-

Reactivity: The keto and enol forms exhibit different reactivities. The enol form, with its nucleophilic C=C double bond, is susceptible to electrophilic attack. The keto form undergoes reactions typical of carbonyl groups.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can be influenced by the predominant tautomeric form.

-

Pharmacodynamics: The specific tautomer present may be the one that binds to a biological target. Understanding the tautomeric equilibrium is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate balance of steric and electronic effects, as well as solvent interactions. A thorough understanding and characterization of this equilibrium, primarily through NMR spectroscopy, are essential for predicting its chemical behavior and for its application in fields such as medicinal chemistry and materials science. The principles and experimental approaches detailed in this guide provide a robust framework for the comprehensive investigation of this and other β-dicarbonyl systems.

References

-

Cook, A. G.; Feltman, P. M. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 2007 , 84(11), 1827. [Link]

-

Burdett, J. L.; Rogers, M. T. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 1965 , 43(6), 1516-1525. [Link]

-

Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Rogers, M. T.; Burdett, J. L. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. [Link]

-

Cook, A.; Feltman, P. M. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Semantic Scholar. [Link]

-

e-PG Pathshala. IR Spectroscopy. [Link]

-

Cook, A. G.; Feltman, P. M. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 2007 , 84(11), 1827. [Link]

-

Drexler, E. J.; Field, K. W. An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 1976 , 53(6), 392. [Link]

-

Cook, G.; Feltman, P. M. Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. [Link]

-

Cook, A. G.; Feltman, P. M. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. [Link]

-

Taylor & Francis. Keto enol tautomerism – Knowledge and References. [Link]

-

Forsén, S.; Nilsson, M. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. SciSpace. [Link]

-

Jacquemin, D.; et al. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 2018 , 122(24), 5370-5374. [Link]

-

Thompson, H. W. Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings of the Royal Society A, 1975 , 342(1630), 327-339. [Link]

-

Stanimirova, I.; et al. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010 , 75(2), 925-929. [Link]

-

National Center for Biotechnology Information. 4,4-Dimethyl-1-phenylpent-1-en-3-one. PubChem. [Link]

-

Chemistry LibreTexts. Ketone infrared spectra. [Link]

-

ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Link]

-

Stenutz. This compound. [Link]

-

Chemsrc. This compound. [Link]

-

Rao, C. N. R.; et al. SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Journal of Chemistry, 1962 , 40(1), 114-119. [Link]

-

Bender, M. L.; Figueras, J. The Infrared Spectra of Enolate Ions. Journal of the American Chemical Society, 1953 , 75(24), 6304-6305. [Link]

-

ChemSynthesis. 4,4-dimethyl-1-phenyl-3-pentanone. [Link]

-

Chad's Prep. 9.8c Keto Enol Tautomerization. YouTube. [Link]

-